molecular formula C18H20N4O5 B392378 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione

5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B392378
M. Wt: 372.4g/mol
InChI Key: VHLWLNSUOHUUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyrimidinetrione core with a nitrophenyl and dimethylpiperidino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of a pyrimidinetrione derivative with a nitrophenylmethylene precursor. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and an organic solvent like ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitrophenyl derivatives have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The dimethylpiperidino moiety may enhance the compound’s binding affinity and selectivity for its targets. Overall, the compound’s effects are mediated through a combination of electronic and steric interactions with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2-(2,4-dimethylpiperidino)-5-nitrophenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • **5-[[2-(2,4-Dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione derivatives with different substituents on the pyrimidinetrione core

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N4O5

Molecular Weight

372.4g/mol

IUPAC Name

5-[[2-(2,4-dimethylpiperidin-1-yl)-5-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H20N4O5/c1-10-5-6-21(11(2)7-10)15-4-3-13(22(26)27)8-12(15)9-14-16(23)19-18(25)20-17(14)24/h3-4,8-11H,5-7H2,1-2H3,(H2,19,20,23,24,25)

InChI Key

VHLWLNSUOHUUMG-UHFFFAOYSA-N

SMILES

CC1CCN(C(C1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O

Canonical SMILES

CC1CCN(C(C1)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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